molecular formula C9H15NO B1637261 4-Piperidin-1-ylbut-3-en-2-one

4-Piperidin-1-ylbut-3-en-2-one

Cat. No.: B1637261
M. Wt: 153.22 g/mol
InChI Key: RVNACKSOBLWFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidin-1-ylbut-3-en-2-one (CAS 1600113-79-8) is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound features a piperidine ring, a prevalent nitrogen-containing heterocycle in medicinal chemistry, linked to an enone functional group. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, found in over twenty classes of therapeutics and contributing to a molecule's ability to permeate membranes, bind to receptors, and maintain metabolic stability . The presence of the enone group makes this molecule a valuable synthetic intermediate, as it can undergo various reactions, including nucleophilic additions and cyclizations, to construct more complex nitrogen-containing heterocyclic scaffolds . As such, this compound serves as a versatile precursor and key synthon in drug discovery research for the development of new active compounds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-piperidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-9(11)5-8-10-6-3-2-4-7-10/h5,8H,2-4,6-7H2,1H3

InChI Key

RVNACKSOBLWFON-UHFFFAOYSA-N

SMILES

CC(=O)C=CN1CCCCC1

Canonical SMILES

CC(=O)C=CN1CCCCC1

Origin of Product

United States

Contextualization Within α,β Unsaturated Ketone Chemistry

The chemical behavior of 4-Piperidin-1-ylbut-3-en-2-one is largely defined by its nature as an α,β-unsaturated ketone. This class of compounds is characterized by a ketone functional group conjugated with a carbon-carbon double bond. This conjugation results in a delocalized π-electron system, which activates the β-carbon, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.

Furthermore, this compound is more specifically classified as an enaminone, where the β-substituent is an amino group (in this case, the piperidine (B6355638) nitrogen). The presence of the nitrogen atom further influences the electronic properties of the molecule, enhancing the nucleophilicity of the α-carbon and the electrophilicity of the β-carbon. This dual reactivity allows for a wide range of chemical transformations.

The general reactivity of α,β-unsaturated ketones makes them versatile intermediates in organic synthesis. molaid.com They can participate in various reactions, including cycloadditions, reductions, and functional group interconversions, to generate a diverse array of products. molaid.com

Relevance in Piperidine Heterocycle Synthesis and Functionalization

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. chemrevlett.com Consequently, methods for the synthesis and functionalization of piperidine-containing molecules are of significant interest to medicinal chemists. ijacskros.com 4-Piperidin-1-ylbut-3-en-2-one serves as a valuable synthon for introducing a functionalized four-carbon chain onto a piperidine ring.

Research has demonstrated the utility of closely related structures, such as 4-(piperidin-1-yl)but-2-enoyl chloride, in the synthesis of complex drug molecules. lookchem.com For instance, this acyl chloride can be reacted with other molecules to build more elaborate structures, highlighting the role of the piperidinyl-butenoyl scaffold in drug development. lookchem.com This underscores the importance of this compound as a precursor to such reactive intermediates.

The functionalization of the piperidine ring itself is a key area of research, with numerous methods developed for the selective modification of the heterocycle at various positions. ontosight.ai The incorporation of the butenone side chain, as seen in the title compound, provides a handle for further chemical elaboration, allowing for the construction of diverse molecular architectures based on the piperidine core.

Broader Significance As a Molecular Scaffold in Synthetic Methodologies

Strategies for Piperidine Ring Construction

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed to afford substituted and functionalized variants. These methods range from classical cyclization reactions to modern catalytic approaches.

Intramolecular and Intermolecular Cyclization Approaches

Cyclization reactions represent a fundamental and widely utilized strategy for the synthesis of the piperidine core. These can be broadly categorized into intramolecular, where a single molecule contains all the necessary components for ring formation, and intermolecular, where two or more molecules combine.

Intramolecular cyclization involves forming a C-N or C-C bond within a linear precursor to close the six-membered ring. nih.gov A variety of activating methods and precursor types are employed. For instance, radical cyclizations of 1,6-enynes or amino-aldehydes have been developed. nih.govmdpi.com Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes offers a pathway to polysubstituted alkylidene piperidines. nih.gov Another powerful approach is the intramolecular aza-Michael reaction, which can be performed enantioselectively using organocatalysts to yield protected substituted piperidines. nih.gov Reductive cyclization of precursors like 1-keto-5-ketoximes using reagents such as sodium cyanoborohydride provides a diastereoselective route to highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com

Intermolecular approaches, often termed annulation reactions, construct the ring from two or more separate components. nih.gov These methods are highly valuable for rapidly building molecular complexity. An example is the [5+1] annulation, where a five-atom chain reacts with a one-atom component to form the piperidine ring. mdpi.com

Table 1: Examples of Cyclization Strategies for Piperidine Synthesis
Reaction TypePrecursor(s)Catalyst/ReagentKey FeaturesReference(s)
Intramolecular Radical Cyclization1,6-enynesTriethylboraneForms polysubstituted alkylidene piperidines via a radical cascade. nih.gov
Intramolecular Reductive Cyclization1-Keto-5-ketoximeSodium Cyanoborohydride (NaBH3CN)Diastereoselective synthesis of N-hydroxypiperidines. tandfonline.comtandfonline.com
Intramolecular aza-Michael ReactionN-tethered alkenesQuinoline organocatalystEnantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. nih.gov
Intermolecular [5+1] AnnulationHydroxyamine intermediateIridium(III) catalystStereoselective synthesis via a hydrogen borrowing cascade. mdpi.com

Catalytic Hydrogenation of Pyridine (B92270) Precursors for Saturated Piperidine Rings

The catalytic hydrogenation of pyridine and its derivatives is one of the most direct and atom-economical methods for synthesizing the saturated piperidine skeleton. researchgate.netresearchgate.net This approach involves the reduction of the aromatic pyridine ring using hydrogen gas, typically in the presence of a metal catalyst.

Commonly used heterogeneous catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net The reaction conditions, such as hydrogen pressure, temperature, and solvent, are often critical and can be harsh. For example, hydrogenation using PtO2 in glacial acetic acid may require pressures of 50 to 70 bar. researchgate.net The use of acidic media, such as acetic or hydrochloric acid, is common as it protonates the pyridine ring, activating it for reduction and preventing catalyst poisoning by the resulting piperidine product. researchgate.netdicp.ac.cn

Recent advancements have focused on developing milder and more efficient hydrogenation methods. Electrocatalytic hydrogenation has emerged as a promising alternative to traditional thermochemical processes. nih.govacs.org This method can operate at ambient temperature and pressure, using a membrane electrode assembly. For instance, using a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with a 98% yield. nih.govacs.org Asymmetric hydrogenation of substituted pyridines, using a chiral auxiliary attached to the pyridine ring, allows for the stereoselective formation of chiral piperidines with high enantiomeric excess. dicp.ac.cn

Table 2: Catalytic Systems for Pyridine Hydrogenation
Catalyst SystemSubstrate ExampleConditionsYield/EfficiencyKey FeaturesReference(s)
PtO2Substituted Pyridines50-70 bar H2, glacial acetic acid82-96%Challenging but effective for various substituted pyridines. researchgate.net
Pd(OH)2/C2-(3-Methylpyridin-2-yl)oxazolidinone100 bar H2, 40°C, acetic acid90% (98% ee)Auxiliary-based asymmetric hydrogenation. dicp.ac.cn
Rh on Carbon (electrocatalytic)PyridineAmbient temp. & pressure, AEM electrolyzer98%High energy efficiency, avoids high pressure/temperature. nih.govacs.org

Multicomponent Reaction Pathways to Piperidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. taylorfrancis.comrsc.org MCRs are prized for their operational simplicity, convergence, and ability to rapidly generate libraries of structurally diverse molecules, such as highly functionalized piperidines. taylorfrancis.comresearchgate.net

A common MCR for piperidine synthesis involves the reaction of an aromatic aldehyde, an amine, and a β-ketoester. taylorfrancis.comrsc.org Various catalysts have been employed to facilitate this transformation, including tetrabutylammonium (B224687) tribromide (TBATB) and wet picric acid, which can promote the diastereoselective synthesis of highly functionalized piperidines. taylorfrancis.com Zirconium(IV) oxychloride (ZrOCl2·8H2O) has been used as an aqua-compatible catalyst for this three-component transformation in refluxing ethanol. taylorfrancis.com

More recently, biocatalysis has been applied to MCRs for piperidine synthesis. Immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the reaction between benzaldehyde, aniline, and an acetoacetate (B1235776) ester, demonstrating the potential for greener synthetic routes. rsc.org Another novel MCR involves the cocatalysis by Ytterbium(III) triflate (Yb(OTf)3) and Silver(I) triflate (AgOTf) to synthesize piperidone derivatives from dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime under mild conditions. tandfonline.com

Table 3: Multicomponent Reactions for Piperidine Synthesis
ReactantsCatalystSolventKey Product TypeReference(s)
Aromatic Aldehydes, Amines, Acetoacetic EstersZirconium(IV) oxychloride (ZrOCl2·8H2O)EthanolFunctionalized piperidines taylorfrancis.com
Benzaldehyde, Aniline, Acetoacetate EsterImmobilized Candida antarctica lipase B (CALB)Not specifiedClinically valuable piperidines rsc.org
Dimethyl Malonate, Formaldehyde O-benzyl oximeYb(OTf)3 / AgOTfNot specifiedTrimethyl 3,5,5-piperidonetricarboxylate tandfonline.com
Aromatic Aldehyde, Amine, β-Dicarbonyl CompoundPhenylboronic acidAcetonitrileHighly substituted piperidines researchgate.net

Oxidative Amination of Alkenes Leading to Substituted Piperidines

Oxidative amination of alkenes is a powerful method for the direct formation of C-N bonds and the construction of nitrogen-containing heterocycles. nih.govresearchgate.net Intramolecular versions of this reaction, where an alkene and an amine moiety are tethered within the same molecule, provide an effective route to cyclic amines, including piperidines.

Palladium-catalyzed systems are prominent in this area. A Wacker-type aerobic oxidative cyclization, using a base-free Pd(DMSO)2(TFA)2 catalyst system, enables the synthesis of six-membered N-heterocycles from alkenes bearing tethered sulfonamides. nih.govorganic-chemistry.org This reaction has proven challenging for six-membered rings compared to five-membered rings, but the development of this catalyst system has led to improved yields. organic-chemistry.org The mechanism is believed to proceed via aminopalladation rather than allylic C-H activation. organic-chemistry.org

Rhodium catalysts have also been developed for the oxidative amination of alkenes. Cationic rhodium(I) complexes with P,O-functionalized arylphosphine ligands can catalyze the regioselective anti-Markovnikov oxidative amination of styrene (B11656) with piperidine. zendy.iocsic.es Mechanistic studies suggest that a neutral amido–piperidine species is a key intermediate in the catalytic cycle. zendy.iocsic.es Furthermore, palladium-catalyzed strategies involving allylic C(sp³)–H activation have been developed for the selective oxidative amination of unactivated olefins, providing a route to allylic amines which can be precursors to piperidine structures. researchgate.net

Table 4: Catalysts for Oxidative Amination in Piperidine Synthesis
Catalyst SystemReaction TypeSubstrate TypeKey FeaturesReference(s)
Pd(DMSO)2(TFA)2Intramolecular Wacker-type aerobic oxidative cyclizationAlkenes with tethered sulfonamidesBase-free system, effective for 6-membered rings. nih.govorganic-chemistry.org
Cationic Rhodium(I) with P,O-functionalized phosphinesIntermolecular oxidative aminationStyrene and piperidineRegioselective anti-Markovnikov addition. zendy.iocsic.es
Palladium catalyst with 2,6-dimethyl-1,4-benzoquinoneIntermolecular oxidative aminationUnactivated olefins and Lewis basic aminesProceeds via allylic C(sp³)–H activation. researchgate.net

Synthetic Routes to the But-3-en-2-one (B6265698) Moiety

The but-3-en-2-one fragment is a classic α,β-unsaturated ketone, also known as methyl vinyl ketone. This moiety is a valuable building block in organic synthesis, acting as a Michael acceptor and a dienophile in Diels-Alder reactions. Its synthesis is well-established, with aldol (B89426) condensation being a primary method.

Aldol Condensation Reactions for α,β-Unsaturated Ketone Formation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. byjus.com It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol addition), which can then undergo dehydration to yield a conjugated enone. byjus.comthieme-connect.de This dehydration is often facilitated by the reaction conditions and the stability conferred by the resulting conjugated system. thieme-connect.de

The synthesis of α,β-unsaturated ketones like the but-3-en-2-one moiety typically involves a "crossed" or "mixed" aldol condensation, where two different carbonyl compounds are reacted. byjus.com To form a but-3-en-2-one derivative, acetone (B3395972) (or another methyl ketone) is often reacted with an aldehyde in the presence of an acid or, more commonly, a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). azom.comresearchgate.netmagritek.com

For example, the base-catalyzed condensation of acetone with p-anisaldehyde initially forms the mono-addition product, 4-(4'-methoxyphenyl)-3-buten-2-one. azom.commagritek.com The reaction conditions can be controlled to favor this mono-condensation over a double-condensation product. azom.com L-lysine in pure water has also been reported as an effective and reusable "green" catalyst system for the condensation between unmodified acetone and various aldehydes. researchgate.net

Table 5: Aldol Condensation for α,β-Unsaturated Ketone Synthesis
KetoneAldehydeCatalyst/ConditionsProductKey FeaturesReference(s)
Acetonep-AnisaldehydePotassium Hydroxide (KOH) in water4-(4'-methoxyphenyl)-3-buten-2-oneStepwise sequence allows isolation of the mono-addition product. azom.commagritek.com
AcetoneVarious AldehydesL-lysine in pure waterCorresponding 4-aryl-but-3-en-2-onesGreen, reusable catalyst system. researchgate.net
AcetoneAcetaldehydeDilute NaOH4-methylpent-3-en-2-oneSelf-condensation of acetone followed by reaction with acetaldehyde. byjus.com
AcetoneFurfuralNaOH4-(Furan-2-yl)but-3-en-2-oneReaction yields the conjugated enone after dehydration of the initial aldol adduct. researchgate.net

Alternative Transformations Yielding Enone Functionalities

While classical methods for enone synthesis remain valuable, alternative transformations offer unique advantages in terms of substrate scope and reaction conditions. One such approach involves the Meyer-Schuster rearrangement of propargylic alcohols, which can be followed by an in-situ olefin cross-metathesis to generate α,β-unsaturated ketones. researchgate.net This tandem reaction is particularly useful for creating diverse pyrrolidine (B122466) and piperidine derivatives. researchgate.net Another strategy is the Wharton reaction, which facilitates a 1,3-carbonyl transposition through the reductive cleavage of a 4,5-epoxide ring, ultimately leading to an enone structure. rsc.org Furthermore, iridium-catalyzed alkene transposition has been demonstrated as a stereoselective method to produce aldehyde silyl (B83357) enol ethers, which are valuable precursors for enolate derivatives and subsequent enone synthesis. rsc.org

The following table summarizes key alternative transformations for generating enone functionalities:

Transformation Description Key Features Reference
Meyer-Schuster Rearrangement/Olefin Cross-MetathesisA tandem reaction involving the rearrangement of propargylic alcohols followed by cross-metathesis to form α,β-unsaturated ketones.Allows for the synthesis of diverse heterocyclic derivatives. researchgate.net
Wharton ReactionInvolves the reductive cleavage of a 4,5-epoxide ring to achieve a 1,3-carbonyl transposition, yielding an enone.Useful for complex molecular rearrangements. rsc.org
Iridium-Catalyzed Alkene TranspositionA stereoselective method for preparing aldehyde silyl enol ethers, which are precursors to enolates and enones.Provides high stereoselectivity. rsc.org

Coupling Strategies for the Piperidine and Butenone Fragments

The crucial step in synthesizing this compound and its analogs is the formation of the bond between the piperidine ring and the butenone moiety. Several coupling strategies have been effectively employed to achieve this.

The aza-Michael addition, a 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental and widely utilized reaction in organic synthesis. researchgate.net This reaction is highly effective for coupling piperidine derivatives with enones. The reaction can be catalyzed by various means, including transition metals, organocatalysts, enzymes, and Lewis/Brønsted acids and bases. researchgate.net For instance, an iron-catalyzed coupling of alkenes and enones has been reported, where a catalytic allyliron intermediate is generated for 1,4-addition to enones. nih.gov This method is notable for its mild, functional group-tolerant conditions. nih.gov Additionally, the intramolecular aza-Michael reaction is a powerful tool for constructing piperidine rings. organic-chemistry.orgntu.edu.sg

A notable application involves the condensation of 3-amino-4-methoxy benzyl (B1604629) ester with 4-(piperidine-1-yl) but-2-enoyl chloride in the presence of an acid binding agent to form a key intermediate in the synthesis of dacomitinib. google.com

The Mannich reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. lscollege.ac.inbyjus.com A modified version of this reaction is particularly useful for synthesizing aminoacetylenic analogs. In a typical procedure, a compound containing a terminal alkyne is reacted with paraformaldehyde and a secondary amine, such as piperidine, in the presence of a catalyst like cuprous chloride. rdd.edu.iq This one-pot reaction yields a β-amino-carbonyl compound, also known as a Mannich base. lscollege.ac.inbyjus.com The synthesis of various Mannich bases has been achieved through the reaction of hydroxy-substituted kynurenic acid derivatives with morpholine (B109124) and paraformaldehyde. researchgate.net

The general scheme for a modified Mannich reaction is as follows:

Step 1: Formation of an iminium ion from the reaction of formaldehyde and a secondary amine. byjus.com

Step 2: Nucleophilic addition of the acetylenic compound to the iminium ion to form the final aminoacetylenic product. lscollege.ac.inrdd.edu.iq

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of piperidines. This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netfrontiersin.org This method can be applied intramolecularly to form piperidine rings from δ-nitrocarbonyl compounds. frontiersin.org The catalytic reduction of these precursors leads to the formation of the six-membered piperidine ring, a common structural motif in many alkaloids and pharmaceuticals. frontiersin.org

A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org This reaction proceeds via the formation of a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. acs.org

The following table provides an overview of research findings on reductive amination for piperidine synthesis:

Starting Material Reaction Type Key Features Product Reference
δ-Nitrocarbonyl compoundsIntramolecular Reductive AminationCatalytic hydrogenation leads to the formation of the piperidine ring.Piperidine derivatives frontiersin.org
Pyridinium saltsReductive TransaminationRhodium-catalyzed transfer hydrogenation allows access to N-(hetero)aryl piperidines.N-(hetero)aryl piperidines acs.org
Dicarbonyl carbohydrate derivativesDouble Reductive AminationRing-closure starting from nitrogen-containing carbohydrate-based precursors.Polyhydroxylated piperidine iminosugars researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. This includes the use of greener solvents and catalysts to minimize waste and environmental impact.

Deep eutectic solvents (DESs) have emerged as a green and sustainable alternative to volatile organic solvents and conventional ionic liquids. mdpi.com DESs are mixtures of two or more components that form a eutectic mixture with a melting point lower than that of each individual component. mdpi.com They are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable raw materials. researchgate.net

Several studies have demonstrated the effective use of DESs in the synthesis of piperidin-4-one derivatives. For example, a DES composed of glucose and urea (B33335) has been successfully used as a reaction medium for the one-pot synthesis of various 2,6-disubstituted piperidin-4-ones. researchgate.netasianpubs.orgasianpubs.org This method offers good to excellent yields and minimizes the use of volatile and toxic organic solvents. asianpubs.orgrasayanjournal.co.in Similarly, a DES made from glucose and choline (B1196258) chloride has also been employed for the environmentally safe preparation of 2,6-diaryl piperidine-4-ones. rasayanjournal.co.in The use of DESs not only serves as a greener solvent system but can also act as an organo-catalyst in some reactions. mdpi.com

The following table summarizes the use of different DES systems in piperidin-4-one synthesis:

Deep Eutectic Solvent (DES) Reactants Product Advantages Reference
Glucose-UreaKetones, Aldehydes, Ammonia2,6-Disubstituted piperidin-4-one derivativesInexpensive, effective, environmentally friendly, good yields. researchgate.netasianpubs.orgasianpubs.org
Glucose-Choline ChlorideBenzaldehyde derivatives, Ketones, Ammonia2,6-Diaryl piperidine-4-onesEnvironmentally safe, sustainable, atom-efficient, good to outstanding yields. rasayanjournal.co.in

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The synthesis of β-enaminones, including this compound and its analogs, has been significantly advanced through the development of novel catalytic systems. Research has focused on improving reaction efficiency by increasing yields and reducing reaction times, as well as enhancing selectivity. Modern catalyst development often emphasizes environmentally benign processes, favoring solvent-free conditions, aqueous media, and the use of reusable heterogeneous catalysts. mdpi.comrsc.orgderpharmachemica.com

A primary method for synthesizing these compounds is the direct condensation of a β-dicarbonyl compound, such as acetylacetone, with an amine, like piperidine. The role of the catalyst is to facilitate the dehydration process, activating the substrates and promoting efficient C-N bond formation. A wide array of catalysts, ranging from simple acids to complex transition metal systems and organocatalysts, have been explored to optimize this transformation.

Heterogeneous and Solid-Supported Catalysts

A significant trend in the synthesis of β-enaminones is the application of heterogeneous catalysts, which offer advantages such as simplified product isolation, catalyst recyclability, and reduced environmental impact. mdpi.comrsc.org

One such system employs polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO₂). mdpi.com This catalyst has proven effective for the reaction of 1,3-dicarbonyls with various amines under solvent-free conditions, providing good to excellent yields (up to 90%). mdpi.com The efficiency of the PPA-SiO₂ catalyst was optimized, with studies indicating that the reaction rate and product yield increase with the catalyst load up to an optimal amount, beyond which no significant improvement is observed. mdpi.com A key finding was that solvent-free conditions at approximately 70 °C dramatically improved both the yield and reaction time compared to reactions run in solvents like methanol (B129727) or ethanol. mdpi.com

Similarly, borate (B1201080) zirconia has been utilized as an efficient solid acid catalyst for this synthesis in an aqueous medium at room temperature. derpharmachemica.com This method is noted for its simple experimental procedure, short reaction times, and excellent product yields. derpharmachemica.com The use of water as a solvent aligns with the principles of green chemistry. derpharmachemica.com Other solid-supported acid catalysts, including heteropoly acids (HPAs) like phosphotungstic acid on a silica support (PW/SiO₂), have also been successfully used, particularly under solvent-free conditions, demonstrating high efficiency and reusability. rsc.org The development of ZnAl₂O₄@ZnO as a heterogeneous catalyst further highlights the move towards effective and environmentally sound synthetic methods for β-enaminones and their derivatives. researcher.life

Interactive Data Table: Performance of Heterogeneous Catalysts in β-Enaminone Synthesis

CatalystSubstratesConditionsReaction TimeYield (%)Citation
PPA-SiO₂Dimedone, various aminesSolvent-free, 70 °C30-60 minup to 90 mdpi.com
Borate Zirconia (10 mol%)Dimedone, aromatic aminesWater, Room Temp.40-60 min85-92 derpharmachemica.com
40% (w/w) PW/SiO₂β-dicarbonyls, aminesSolvent-freeShortHigh rsc.org
ZnAl₂O₄@ZnO1,3-dicarbonyls, aminesNot specifiedNot specifiedGood researcher.life

Transition Metal Catalysis

Transition metals have been widely employed to catalyze the formation of β-enaminones, often exhibiting high activity and selectivity under mild conditions.

A dual catalyst system of [(PPh₃)AuCl]/AgOTf has been developed for the reaction between 1,3-dicarbonyl compounds and primary amines. nih.gov This method proceeds under solvent-free conditions at room temperature with low catalyst loading (1 mol%) to afford β-enaminones in good to excellent yields (85–98%). nih.gov The system demonstrates high chemoselectivity and regioselectivity, particularly when using β-ketoesters, as the reaction selectively occurs at the more electrophilic keto carbonyl group. nih.gov

Nickel catalysis has also emerged as a powerful tool. A photoredox and nickel dual catalytic system has been used to synthesize enaminones from 3-bromochromones, proceeding through the formation of a nitrogen-centered radical. beilstein-archives.org In a different approach, Nickel(II) acetate (B1210297) has been shown to be a highly efficient catalyst for the synthesis of enaminones from 1,3-dicarbonyls and amines under solvent-free conditions. researchgate.net Copper catalysts, particularly in the form of Cu-nanoparticles or through copper(II) acetate-catalyzed aerobic oxidation of cyclopropanols, have also been developed to generate β-enaminones. derpharmachemica.comresearchgate.net The choice of ligand in copper-catalyzed systems can be crucial for tuning product specificity. researchgate.net

Interactive Data Table: Transition Metal-Catalyzed β-Enaminone Synthesis

Catalyst SystemSubstratesConditionsYield (%)Key FeaturesCitation
[(PPh₃)AuCl]/AgOTf (1 mol%)Acetylacetone, various aminesSolvent-free, Room Temp.85-98High chemoselectivity nih.gov
Ni(OAc)₂1,3-dicarbonyls, aminesSolvent-freeNot specifiedEnvironmentally benign researchgate.net
Cu(II) acetate/Bipyridine ligandCyclopropanols, aminesNot specified36-86Product specificity tuned by ligand researchgate.net
Pd(II)/Cu(II)Enaminones, Alkenes60 °CNot specifiedUsed for further functionalization organic-chemistry.org

Organocatalysis

The development of metal-free catalytic systems, or organocatalysis, represents another important frontier. N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the reaction of ketones with isocyanides to produce enaminones with high efficiency. rsc.org This method provides a novel synthetic route to these structures via C-C bond formation. rsc.org The NHC catalyst activates the isocyanide, facilitating a reaction with an in situ generated enolate from the ketone. rsc.org This strategy has been used to synthesize a variety of enaminones, including α-alkyl (E)-enaminones, in good to excellent yields. nih.gov The exclusive (E)-selectivity is rationalized by steric factors in the transition state. nih.gov

The development of chiral organocatalysts based on scaffolds like (S)-quininamine combined with hydrogen bond donors has also been reported for asymmetric reactions involving enaminones, showcasing the versatility of these building blocks in more complex stereoselective transformations. mdpi.com

Mechanistic Investigations of Reactions Involving 4 Piperidin 1 Ylbut 3 En 2 One

Reactivity Profiling of the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring of 4-Piperidin-1-ylbut-3-en-2-one possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent property governs its behavior in several classes of organic reactions.

Nucleophilic Properties and Alkylation/Acylation Mechanisms

The nucleophilicity of the piperidine nitrogen in enaminones is a subject of considerable interest. Studies have shown that enamines derived from piperidine generally exhibit lower nucleophilicity compared to those derived from pyrrolidine (B122466). rsc.org This difference is attributed to the greater pyramidalization angle of the nitrogen atom in the six-membered piperidine ring, which results in a reduced p-character of the nitrogen lone pair and consequently, diminished conjugation with the enamine double bond. rsc.org

Alkylation: The piperidine nitrogen can undergo alkylation reactions with suitable electrophiles. While direct studies on the alkylation of this compound are not extensively documented in the reviewed literature, the general principles of amine alkylation apply. The reaction would proceed via a nucleophilic attack of the nitrogen on an alkyl halide or another electrophilic carbon center. The regioselectivity of alkylation, particularly in competition with reactions at the α-carbon of the enone system, would be influenced by the reaction conditions and the nature of the electrophile.

Acylation: The piperidine nitrogen is susceptible to acylation by acylating agents such as acyl chlorides or anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group yields the N-acylated product. An example of such a transformation is the reaction of a piperidine derivative with an activated carboxylic acid to form an amide, as illustrated by the synthesis of various N-acylated piperidine compounds. rsc.org Spectroscopic data for a representative N-acylated piperidine derivative is provided in the table below.

Compound NameMolecular FormulaKey Spectroscopic Data
Methyl (Z)-4-(1-((E)-3-(1H-indol-3-yl)acryloyl)piperidin-2-yl)but-2-enoateC₂₅H₂₇N₂O₃¹H NMR (600 MHz, DMSO-d6) δ 11.58 (s, 1H), 7.88 (d, J = 7.8 Hz, 1H), 7.85 (s, 1H), 7.72 (d, J = 15.6 Hz, 1H), 7.44 (d, J = 7.8 Hz, 1H), 7.19 (t, J = 7.2 Hz, 1H), 7.14 (t, J = 7.2, 1H), 6.93 (d, J = 15.0 Hz, 2H), 6.00 (d, J = 15.0, 1H), 3.56 (s, 3H), 2.74 (s, 1H), 2.50 (s, 4H), 1.69-1.56 (m, 5H), 1.34 (s, 1H); ¹³C NMR (150 MHz, DMSO-d6) δ 165.9, 137.2, 135.9, 129.8, 125.1, 122.1, 120.4, 119.8, 112.5, 112.1, 59.8, 51.2, 40.0, 20.8, 18.6, 14.1. rsc.org

Role in Amine-Catalyzed Organic Transformations

The basic nature of the piperidine nitrogen allows this compound to potentially act as an amine catalyst in various organic transformations. Amine catalysis often involves the formation of enamine or iminium ion intermediates. While specific studies employing this compound as a catalyst were not found in the reviewed literature, its structural features are consistent with those of known amine catalysts. For instance, in aldol (B89426) reactions, a secondary amine can react with a ketone to form an enamine intermediate, which then acts as a nucleophile. Theoretical studies on amine-catalyzed aldol reactions have elucidated the transition states and stereochemical outcomes, highlighting the importance of the amine structure.

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety in this compound is an electrophilic system that can undergo a variety of addition reactions. The polarization of the carbonyl group and the conjugated double bond makes both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack.

Michael Addition Pathways and Their Regioselectivity

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this reaction, a nucleophile attacks the β-carbon of the enone system. For this compound, this would involve the addition of a nucleophile to the carbon atom at the 3-position. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. wikipedia.org

The regioselectivity of the addition (1,2-addition to the carbonyl versus 1,4-addition to the β-carbon) is dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, such as enamines, thiolates, and Gilman reagents, typically favor 1,4-addition. masterorganicchemistry.com Aza-Michael and oxa-Michael additions, involving nitrogen and oxygen nucleophiles respectively, are also common. wikipedia.org A relevant study describes the reaction of piperidine with 3-bromo-3-buten-2-one, which results in a mixture of 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one, the latter being a structural isomer of the title compound. researchgate.net

Carbonyl Group Reactivity: Additions, Condensations, and Enolate Chemistry

The carbonyl group of this compound is electrophilic and can undergo nucleophilic addition reactions. libretexts.org However, in the context of α,β-unsaturated systems, direct addition to the carbonyl (1,2-addition) is often in competition with conjugate addition (1,4-addition).

The presence of α-hydrogens in the ketone part of the molecule allows for the formation of enolates under basic conditions. masterorganicchemistry.compitt.edu The resulting enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylations and aldol condensations. The regioselectivity of enolate formation (kinetic vs. thermodynamic enolate) can be controlled by the choice of base, solvent, and temperature. pitt.edu The enolate derived from this compound is an extended enolate, with the negative charge delocalized over the oxygen and carbon atoms of the enone system as well as potentially involving the piperidine nitrogen. nih.gov This extended conjugation influences the reactivity and regioselectivity of subsequent reactions. The formation of enolates from α,β-unsaturated ketones can also be achieved through conjugate addition, where the initial adduct is an enolate. masterorganicchemistry.com

Conjugate Addition Mechanisms (e.g., Gilman Reagents to Enones)

Gilman reagents (lithium diorganocuprates) are particularly effective for achieving 1,4-conjugate addition to α,β-unsaturated ketones, with high regioselectivity over 1,2-addition. youtube.com The reaction mechanism is thought to involve the formation of a copper-alkene π-complex, followed by nucleophilic attack of one of the organic groups from the cuprate (B13416276) onto the β-carbon of the enone. This generates a lithium enolate intermediate, which is then protonated upon workup to yield the β-substituted ketone.

The application of Gilman reagents and other organometallic compounds in conjugate additions to piperidone-based systems has been explored. For instance, copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to N-substituted 2,3-dehydro-4-piperidones provides access to chiral piperidine derivatives with high enantioselectivity. beilstein-journals.org This highlights the utility of organometallic reagents in the stereocontrolled functionalization of piperidine-containing α,β-unsaturated systems. The table below summarizes some examples of conjugate additions to related piperidone systems.

ElectrophileOrganometallic ReagentCatalyst/ConditionsProduct TypeRef.
N-Substituted 2,3-dehydro-4-piperidonesDialkylzinc reagentsCopper salt / Chiral phosphoramidite (B1245037) ligandChiral 3-alkyl-4-piperidones beilstein-journals.org
N-Acyl-4-methoxypyridinium saltsDialkylzinc reagentsCopper salt / Chiral ligandChiral N-acyl-4-alkyl-1,4-dihydropyridines beilstein-journals.org
N-Substituted 2,3-dehydro-4-piperidonesOrganozirconium reagentsCopper catalyst3-Alkyl-4-piperidones beilstein-journals.org

Detailed Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound involves identifying the fundamental steps of bond breaking and formation, characterizing transient species, and mapping the energy changes throughout the reaction coordinate.

A reaction mechanism is composed of a sequence of elementary steps that detail the progression from reactants to products. khanacademy.org For reactions involving this compound, these steps typically involve the formation of one or more reaction intermediates—species that are formed in one step and consumed in a subsequent one. savemyexams.comlibretexts.org

A common reaction pathway for enaminones is the Michael addition to an α,β-unsaturated carbonyl compound. The mechanism proceeds through several elementary steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the enaminone on the electrophilic β-carbon of the Michael acceptor. The nucleophilicity of this compound resides in the π-system, with the highest electron density at the α-carbon, driven by the electron-donating piperidine group. This step leads to the formation of a key reaction intermediate, often an enolate or a zwitterion. nih.gov

Proton Transfer/Rearrangement: The initial intermediate is typically unstable and undergoes rapid transformation. This can involve an intramolecular or intermolecular proton transfer to neutralize the charge, often leading to a more stable enol or keto tautomer. researchgate.net

Cyclization/Further Reaction: Depending on the substrate and reaction conditions, the intermediate may undergo further reactions, such as intramolecular cyclization, to form the final product. arkat-usa.org

In cycloaddition reactions, such as a [4+2] Diels-Alder type reaction where the enaminone acts as the diene component, the mechanism can be either concerted or stepwise. wikipedia.orgmdpi.com A concerted mechanism involves a single elementary step with one transition state where all bonds are formed simultaneously. researchgate.net A stepwise mechanism, however, would involve the formation of a zwitterionic or diradical intermediate. mdpi.com

Table 1: Elementary Steps and Intermediates in a Hypothetical Michael Addition

Step Description Reactants Intermediate Formed
1 Nucleophilic attack This compound + Methyl vinyl ketone Zwitterionic Adduct
2 Proton Transfer Zwitterionic Adduct + Solvent/Acid Enolate Intermediate

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and intermediates or products. savemyexams.com Analyzing the structure and energy of transition states is fundamental to understanding reaction rates and selectivity. The energy landscape, or reaction energy profile, maps the potential energy of the system as it evolves along the reaction pathway, highlighting the energies of reactants, intermediates, transition states, and products. wikipedia.org

For this compound, computational studies on related enaminone systems reveal key features of their energy landscapes:

Activation Energy (ΔG‡): The height of the energy barrier from the reactant to the transition state, known as the Gibbs free energy of activation (ΔG‡), determines the rate of an elementary step. acs.org Reactions with lower activation barriers proceed more rapidly. For instance, in a competitive reaction, the pathway with the lower transition state energy will be kinetically favored. nih.govwikipedia.org

Intermediate Stability: The valleys in an energy profile represent reaction intermediates. The depth of these valleys indicates the stability of the intermediate. More stable intermediates have a longer lifetime and can influence the course of the reaction.

Stereoselectivity: In reactions forming chiral centers, the relative energies of diastereomeric transition states determine the stereochemical outcome. The transition state leading to the major stereoisomer will be the one with lower energy, often due to minimized steric hindrance. nih.gov

Table 2: Hypothetical Energy Barriers for Competing Reaction Pathways

Pathway Description Transition State Calculated ΔG‡ (kcal/mol) Outcome
A Attack at α-Carbon TS-Cα 20.2 Kinetically Favored
B Attack at Nitrogen TS-N 26.3 Kinetically Disfavored

Note: Energy values are illustrative, based on similar systems found in the literature. acs.org

A generalized energy profile for a two-step reaction involving this compound would show the reactants, the first transition state (TS1), a reaction intermediate (I), a second transition state (TS2), and the final product (P). The rate-determining step is the one with the highest energy transition state relative to the starting material. khanacademy.orgscribd.com

The electron-pushing formalism, using curved arrows, is a vital tool for depicting the flow of electron pairs during bond formation and cleavage in a reaction mechanism. wikipedia.orgoregonstate.edu This notation clearly illustrates the roles of nucleophiles and electrophiles and the reorganization of electrons in each elementary step. organicchemistrydata.org

For this compound, the electron-donating piperidine group enhances the electron density of the conjugated system. The resonance structures show that negative charge is delocalized onto both the nitrogen atom and the α-carbon, highlighting its ambident nucleophilic character.

Example: Electron-Pushing in an Electrophilic Addition at the α-Carbon

Initial Attack: A curved arrow originates from the C=C double bond and points to the electrophile (E+). Simultaneously, an arrow from the nitrogen's lone pair moves to form a new C=N double bond (iminium ion), showing the delocalization that pushes the electron density to the α-carbon.

Intermediate Formation: This electron movement results in the formation of a new C-E bond at the α-carbon and an iminium ion intermediate. The positive charge is stabilized on the nitrogen.

Final Product: Subsequent reaction with a nucleophile or loss of a proton restores neutrality.

This formalism is essential for visualizing complex transformations, including multi-step syntheses and rearrangement cascades, providing a clear, step-by-step depiction of the reaction pathway. youtube.com

Kinetic and Thermodynamic Control in Mechanistic Pathways

When a reaction can yield two or more different products via competing pathways, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org This distinction is particularly relevant for conjugated systems like this compound, which can undergo, for example, 1,2-addition or 1,4-addition type reactions.

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest. libretexts.org This is the kinetic product , and it is formed via the pathway with the lowest activation energy (Ea). wikipedia.orglibretexts.org

For an electrophilic addition to this compound, attack at the α-carbon might be kinetically favored due to a more stable carbocation intermediate (allylic-type stabilization). However, the product resulting from initial attack at the oxygen or nitrogen, followed by rearrangement, might be thermodynamically more stable. The choice of reaction conditions, particularly temperature, is therefore a critical parameter for controlling the regioselectivity of the reaction. libretexts.orgrsc.org

Table 3: Influence of Reaction Conditions on Product Formation

Control Type Reaction Temperature Reaction Time Key Feature Dominant Product
Kinetic Low (e.g., ≤ 0 °C) Short Irreversible, rate-dependent Product formed via lowest energy transition state (Fastest forming) libretexts.org

| Thermodynamic | High (e.g., ≥ 40 °C) | Long | Reversible, equilibrium-dependent | Most stable product (Lowest Gibbs free energy) libretexts.org |

Advanced Structural Elucidation and Conformational Analysis of 4 Piperidin 1 Ylbut 3 En 2 One

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity and Isomer Identification

A complete NMR analysis would provide the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for each proton and carbon atom in the molecule. This data would be crucial for confirming the connectivity of the piperidinyl and butenone fragments and for identifying the specific isomer (likely the E-isomer due to steric considerations) present. Without experimental spectra, a definitive assignment of proton and carbon signals is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. Key absorptions would be expected for the C=O (ketone) stretch, the C=C (alkene) stretch, and C-N (amine) stretching vibrations. The precise wavenumbers (cm⁻¹) of these bands would offer insights into the electronic environment of these functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of 4-Piperidin-1-ylbut-3-en-2-one. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to electronic transitions within the molecule. The conjugated enone system is expected to give rise to distinct absorption bands, and the position of these bands would provide information about the extent of conjugation.

Theoretical and Computational Chemistry Studies of 4 Piperidin 1 Ylbut 3 En 2 One

Conformer Analysis and Energetic Profiles

The conformational landscape of 4-Piperidin-1-ylbut-3-en-2-one is primarily defined by rotation around several key single and partial double bonds. Due to the delocalization of the nitrogen lone pair into the π-system, the C=C double bond has a reduced bond order, and the adjacent C-N and C-C bonds exhibit some double bond character, leading to rotational barriers.

Computational studies on analogous enaminone and push-pull alkene systems provide insight into the likely stable conformers and their relative energies. researchgate.netacs.orgnih.gov The planarity of the enaminone system (N-C=C-C=O) is crucial for maximum π-conjugation. The primary conformational isomers would arise from rotation around the C-N bond and the C-C single bond of the butenone chain, as well as the conformation of the piperidine (B6355638) ring itself.

Key conformers to consider include:

s-cis and s-trans conformers: Arising from rotation around the C-C single bond. The relative stability of these conformers is influenced by steric hindrance and electrostatic interactions between the carbonyl oxygen and the rest of the molecule.

Rotamers around the C-N bond: The partial double bond character of the C-N bond can lead to distinct planar or near-planar arrangements.

Table 1: Estimated Relative Energies of this compound Conformers

Conformer Description Key Dihedral Angle(s) Estimated Relative Energy (kcal/mol)
Planar s-trans O=C-C=C: ~180° 0 (Reference)
Planar s-cis O=C-C=C: ~0° 1 - 3
Non-planar (twisted C-N) C=C-N-C: ~90° > 10 (Transition State)
Non-planar (twisted C-C) C-C-C=O: ~90° 5 - 8 (Transition State)

(Note: These are generalized estimates based on typical values for enaminones and push-pull alkenes and are not the result of specific calculations on this compound.)

Computational Studies of Molecular Interactions

The push-pull nature of this compound results in a significant dipole moment, which governs its intermolecular interactions. The nitrogen atom and the conjugated system constitute the positive end of the dipole, while the electronegative carbonyl oxygen represents the negative end. This charge separation is a key factor in how the molecule interacts with itself and with other molecules in chemical transformations.

Computational studies on similar push-pull systems reveal the importance of the following intermolecular forces:

Dipole-Dipole Interactions: These are the primary forces governing the association of enaminone molecules in the condensed phase. The alignment of molecules to maximize the attraction between the positive and negative ends of their dipoles is energetically favorable.

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. In protic solvents or in the presence of other molecules with O-H or N-H bonds, hydrogen bonding to the carbonyl oxygen will be a significant interaction. This can influence reaction mechanisms by activating the carbonyl group towards nucleophilic attack.

π-π Stacking: The extended π-system of the molecule can participate in stacking interactions with other aromatic or conjugated systems. These interactions, driven by dispersion forces and electrostatic complementarity, can play a role in the formation of molecular aggregates or in the binding to planar substrates.

Computational models, such as those based on DFT or Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of these interactions and to visualize the preferred geometries of molecular dimers or complexes. acs.orgnih.gov For instance, a common binding motif would involve the alignment of two molecules in an anti-parallel fashion to maximize the dipole-dipole attraction.

In the context of chemical transformations, these intermolecular forces are critical. For example, in a reaction involving a nucleophilic attack at the β-carbon (a common reaction for enaminones), the approach of the nucleophile will be influenced by the electrostatic potential map of the molecule. The ability of the solvent to form hydrogen bonds with the carbonyl group can also stabilize the transition state and accelerate the reaction.

Table 2: Calculated Intermolecular Interaction Energies for a Model Enaminone Dimer

Interaction Type Orientation Calculated Interaction Energy (kcal/mol)
Dipole-Dipole Anti-parallel -5 to -8
π-π Stacking Parallel displaced -2 to -4
Hydrogen Bonding (with water) O...H-O -3 to -6

(Note: These values are representative of typical interaction energies for molecules of this type and are intended for illustrative purposes.)

An article focusing solely on the chemical compound “this compound” and its specific applications in complex organic synthesis, as outlined in the provided structure, cannot be generated at this time.

Extensive searches for scientific literature and data pertaining specifically to "this compound" have yielded no results that would allow for a thorough and accurate discussion of its derivatization, its role as a synthetic building block, or its application as an intermediate in multi-step total synthesis endeavors. The required detailed research findings, substitution patterns, and incorporation into diverse heterocyclic systems for this particular compound are not available in the public scientific domain accessible through this search.

While there is a wealth of information on the synthesis and applications of piperidine and piperidin-4-one derivatives in general, the explicit instruction to focus solely on "this compound" prevents the use of this broader, related data. To maintain scientific accuracy and adhere strictly to the user's request, the generation of the article is not possible without specific research on the target compound.

Derivatization and Strategic Applications in Complex Organic Synthesis

Chemo- and Regioselective Functionalization for Diversification

The compound 4-piperidin-1-ylbut-3-en-2-one belongs to the class of enaminones, which are highly versatile building blocks in organic synthesis. Their value stems from the presence of multiple reactive centers, including both nucleophilic and electrophilic sites, which allows for a wide range of chemical transformations. The strategic functionalization of the enaminone core enables the synthesis of a diverse array of more complex molecules, particularly heterocyclic systems. scirp.orgnih.govorientjchem.org

The reactivity of the this compound scaffold is characterized by:

An electron-rich enamine-like β-carbon (C-3).

An electron-poor carbonyl carbon (C-2) and α-carbon (C-4).

The potential for reactions at the nitrogen atom of the piperidine (B6355638) ring.

This distribution of electron density allows for controlled reactions with various electrophiles and nucleophiles. Enaminones are considered ambident nucleophiles and their reactivity can be directed towards specific sites to achieve chemo- and regioselectivity. For instance, while the electron-deficient C-1 (carbonyl) and C-3 positions readily react with nucleophiles, the electron-rich C-2 position can be targeted by electrophiles. tandfonline.com

The diversification of the this compound scaffold is primarily achieved through cyclocondensation reactions, where the enaminone provides a three-carbon backbone for the construction of various ring systems. By selecting appropriate reaction partners, a multitude of heterocyclic compounds can be synthesized.

Below is a table summarizing selected reactions that demonstrate the chemo- and regioselective functionalization of enaminone scaffolds, which are applicable to this compound for the synthesis of diverse heterocyclic structures.

ReactantReaction ConditionsResulting Heterocyclic CoreReaction Type
Hydrazonoyl HalidesBenzene, triethylamine, refluxPyrazole (B372694)1,3-Dipolar Cycloaddition
3-Amino-1H-1,2,4-triazoleAcetic acid, reflux scirp.orgnih.govtandfonline.comTriazolo[4,3-a]pyrimidineCyclocondensation
Guanidine (B92328)Ethanol, piperidine (catalyst), refluxAminopyrimidineCyclocondensation
PhenylisothiocyanateDMF, potassium hydroxide (B78521)Thioanilide derivative (intermediate for Thiophenes)Addition/Cyclization
1,4-Naphthoquinone-NaphthofuranCondensation/Cyclization

Retrosynthetic Analysis for Designing Targets Incorporating the this compound Scaffold

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available precursors. The this compound scaffold is an attractive starting material in this context due to its predictable reactivity and its capacity to serve as a robust building block for a variety of molecular architectures, especially substituted heterocyclic compounds. scirp.orgorientjchem.org

When a synthetic chemist identifies a target molecule containing, for example, a pyrazole, pyrimidine (B1678525), or pyridine (B92270) ring, they can envision strategic bond disconnections that lead back to simpler precursors. If the substitution pattern on the target heterocycle matches what can be achieved from an enaminone, then this compound becomes a key retrosynthetic intermediate, or synthon.

Case Study 1: Retrosynthesis of a Substituted Pyrazole

Consider a target molecule like a 3-benzoyl-1-phenyl-4-acetylpyrazole. A retrosynthetic disconnection across the pyrazole ring can be envisioned. The C-N and C-C bonds forming the ring can be traced back to a 1,3-dicarbonyl equivalent and a hydrazine (B178648) derivative. The enaminone functionality within this compound makes it an ideal precursor for the 1,3-dicarbonyl portion. The retrosynthetic pathway would be as follows:

Target Molecule: A polysubstituted pyrazole.

Disconnection: Break the pyrazole ring via a cyclization pathway reversal. This identifies a 1,3-dicarbonyl synthon and a hydrazine-based synthon.

Intermediate: The analysis points towards an enaminone and a hydrazonoyl halide as the practical chemical equivalents (reagents). scirp.orgresearchgate.net

Starting Material: The 1,3-dicarbonyl relationship (acetyl group and a masked carbonyl) is readily available within the this compound structure.

This logic allows the chemist to recognize that a complex pyrazole can be efficiently assembled from the relatively simple and accessible enaminone scaffold.

Case Study 2: Retrosynthesis of a Substituted Pyrimidine

For a target dihydropyrimidine (B8664642) derivative, the well-known Biginelli reaction or a related cyclocondensation provides a clear retrosynthetic pathway.

Target Molecule: A substituted dihydropyrimidine.

Disconnection: A three-component disconnection (reversing the Biginelli reaction) breaks the molecule down into an aldehyde, a urea (B33335) or thiourea, and a β-dicarbonyl compound.

Intermediate: The this compound serves as a versatile equivalent of the β-dicarbonyl component (acetoacetate derivative). Its enamine nature can facilitate the cyclocondensation process. scirp.org

Starting Material: By identifying this key fragment, the synthesis is simplified to a convergent reaction between the enaminone, an appropriate aldehyde, and urea/thiourea.

The table below outlines key bond disconnections and the corresponding synthons and reagents when using the this compound scaffold in a retrosynthetic context.

Target HeterocycleKey Retrosynthetic DisconnectionSynthon Derived from ScaffoldRequired Co-Reactant
PyrazoleC3-C4 and N1-C5 bond cleavageβ-KetoenamineHydrazonoyl Halide
PyrimidineCleavage at N1-C6 and N3-C41,3-Dicarbonyl equivalentGuanidine or Thiourea
PyridineMulti-bond disconnectionC-C-C=O fragmentAmine/Ammonia source, second carbonyl
ThiopheneCleavage of C-S bondsFunctionalized 1,4-dicarbonyl precursorSulfur source (e.g., Lawesson's reagent) or via thioanilide intermediate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Piperidin-1-ylbut-3-en-2-one with high yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and α,β-unsaturated ketone precursors. Key steps include:

  • Coupling agents : Use of bases (e.g., cesium carbonate) and coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate bond formation .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile under reflux conditions improve reaction efficiency .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Validate purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the enone system (δ ~6.5–7.0 ppm for conjugated alkene protons) and piperidine ring conformation (axial/equatorial proton splitting) .
  • IR spectroscopy : Detect carbonyl stretching (~1700 cm1^{-1}) and C=C vibrations (~1600 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing using SHELX software for refinement .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Stability : Store in inert atmospheres (argon) at –20°C to prevent degradation of the enone moiety .
  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Ring puckering analysis : Use Cremer-Pople parameters to quantify chair vs. boat conformations via DFT calculations (e.g., Gaussian or ORCA software) .
  • Reactivity correlation : Axial substituents on the piperidine ring may sterically hinder nucleophilic attack on the enone system. Compare reaction rates using kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate confounding variables .
  • Data triangulation : Combine enzyme inhibition assays (e.g., IC50_{50}), molecular docking (AutoDock Vina), and in vitro cytotoxicity tests (MTT assay) to validate mechanisms .

Q. How to design kinetic studies to investigate the enone system's reactivity in this compound under varying conditions?

  • Methodological Answer :

  • Variable selection : Test pH (2–12), temperature (25–80°C), and nucleophile concentration (e.g., thiols or amines) .
  • Data collection : Use stopped-flow spectroscopy to monitor reaction progress at millisecond resolution. Analyze rate constants via pseudo-first-order kinetics .

Q. How does the electron-deficient enone moiety in this compound influence its role as a Michael acceptor in multicomponent reactions?

  • Methodological Answer :

  • Mechanistic studies : Employ 13^{13}C isotopic labeling to track bond formation in Michael adducts. Validate via 1^1H-13^13C HSQC NMR .
  • Computational modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian to predict regioselectivity in cycloadditions .

Data Reporting and Reproducibility

Q. What are the best practices for reporting synthetic procedures and characterization data of this compound in publications?

  • Methodological Answer :

  • Experimental detail : Include exact molar ratios, reaction times, and purification Rf_f values. For crystallography, report SHELXL refinement parameters (R1_1, wR2_2) .
  • Supplementary data : Provide raw NMR spectra, crystallographic CIF files, and HPLC chromatograms in repositories like Zenodo .

Tables for Key Data

Parameter Recommended Method Reference
Conformational AnalysisCremer-Pople coordinates (DFT)
Reaction MonitoringStopped-flow UV-Vis spectroscopy
Biological Activity TriangulationIC50_{50} + Docking + MTT Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.